molecular formula C17H11F3N2O3S B2595129 methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 309750-71-8

methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2595129
CAS No.: 309750-71-8
M. Wt: 380.34
InChI Key: QEFXJVSQLGDJFN-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfanylidene group, and a tetrahydroquinazoline core

Scientific Research Applications

Methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.

    Materials Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinazoline core: This can be achieved through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.

    Formation of the sulfanylidene group: This can be accomplished by reacting the intermediate with sulfur-containing reagents under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Strong bases, organometallic reagents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfanylidene group can participate in redox reactions, influencing the compound’s biological activity. The tetrahydroquinazoline core provides a rigid scaffold that can interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-[2-methoxy-4-({4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid: This compound shares the trifluoromethyl and sulfanylidene groups but has a different core structure.

    4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene: Similar functional groups but different overall structure.

Uniqueness

Methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a tetrahydroquinazoline core with trifluoromethyl and sulfanylidene groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3S/c1-25-15(24)9-5-6-12-13(7-9)21-16(26)22(14(12)23)11-4-2-3-10(8-11)17(18,19)20/h2-8H,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFXJVSQLGDJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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